molecular formula C18H16FN3O3 B7691922 N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7691922
M. Wt: 341.3 g/mol
InChI Key: MDUVFSPTXFRVER-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide features a propanamide backbone with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-methoxyphenyl group. The amide nitrogen is attached to a 4-fluorophenyl group. Its molecular formula is C₁₈H₁₆FN₃O₃, with an average molecular weight of 341.34 g/mol (calculated from analogs in and ).

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-15-8-2-12(3-9-15)18-21-17(25-22-18)11-10-16(23)20-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUVFSPTXFRVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond, which can be carried out using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Oxadiazole Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound: N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 4-methoxyphenyl 4-fluorophenyl C₁₈H₁₆FN₃O₃ 341.34 High polarity due to -OCH₃ and -F; potential CNS activity inferred from structural analogs N/A
N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 4-methoxyphenyl 2-fluorophenyl C₁₈H₁₆FN₃O₃ 341.34 Ortho-fluorine may reduce steric hindrance compared to para-F
N-(2,5-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 4-methoxyphenyl 2,5-dichlorophenyl C₁₈H₁₅Cl₂N₃O₃ 392.24 Increased lipophilicity from Cl; possible pesticidal activity (propanamide derivatives in )
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide 4-methoxyphenyl phenethyl C₂₀H₂₁N₃O₃ 375.40 Bulky phenethyl group may enhance membrane permeability
N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 4-methoxyphenyl 2,5-dimethoxyphenyl C₂₀H₂₁N₃O₅ 407.40 Electron-rich aromatic system; potential antioxidant or anti-inflammatory activity

Key Findings:

Substituent Position Effects: The 4-fluorophenyl group in the target compound (para position) offers balanced electronic effects (electron-withdrawing -F and electron-donating -OCH₃), whereas the 2-fluorophenyl analog () may exhibit altered binding due to steric clashes .

Biological Implications: Oxadiazole-propanamide derivatives are explored for cannabinoid receptor (CB2) selectivity (). Though the target compound lacks direct data, structural similarities suggest possible receptor modulation . Phenethyl and dimethoxyphenyl variants () highlight the role of substituent bulk in optimizing pharmacokinetic properties .

Synthetic Routes :

  • Analogs in and were synthesized via coupling reactions between carboxylic acids and amines, suggesting the target compound could be prepared similarly .

Research and Development Considerations

  • Metabolic Stability : Fluorine and methoxy groups may reduce oxidative metabolism, extending half-life compared to chlorine-substituted analogs .
  • Structural Diversity : Substitutions on the amide nitrogen allow fine-tuning of solubility and bioavailability, critical for drug development .

Biological Activity

N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent research.

Structural Characteristics

The compound features a complex structure that includes:

  • Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Methoxyphenyl Group : Known to improve bioactivity in various compounds.
  • Oxadiazole Ring : A core structure associated with multiple biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)15.63
Compound BA549 (lung cancer)0.12 - 2.78
Compound CHeLa (cervical cancer)0.65 - 2.41

The mechanism of action for these compounds often involves the induction of apoptosis through pathways such as p53 activation and caspase cleavage .

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The broad-spectrum activity against bacteria and fungi makes them promising candidates for further development:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Targeting enzymes such as thymidylate synthase and HDAC, which are crucial in cancer cell proliferation.
  • Molecular Docking Studies : Indicate strong interactions with key proteins involved in cell cycle regulation and apoptosis .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer effects of various oxadiazole derivatives, including our compound of interest, against MCF-7 cells. The results demonstrated that modifications to the oxadiazole ring significantly impacted cytotoxicity levels.
    • Findings : Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria.
    • Results : The study found that certain derivatives displayed potent activity against resistant strains, suggesting a valuable role in antibiotic development.

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